Theophylline, 7-(3-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-8-(2-methylmorpholino)-

Description

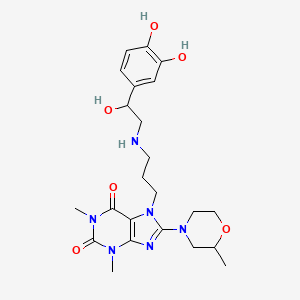

The compound Theophylline, 7-(3-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-8-(2-methylmorpholino)- is a xanthine derivative structurally modified from theophylline (1,3-dimethylxanthine). Key modifications include:

- 7-position: A 3-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl chain, introducing catechol-like aromaticity and a hydrophilic hydroxyethyl-amino-propyl linker.

This dual substitution aims to combine the bronchodilatory properties of theophylline with β2-adrenergic receptor agonism via the catechol moiety, analogous to reproterol (a known bronchospasmolytic agent) . The 2-methylmorpholino group may improve pharmacokinetic properties, such as solubility or metabolic stability .

Properties

CAS No. |

62402-02-2 |

|---|---|

Molecular Formula |

C23H32N6O6 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

7-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-8-(2-methylmorpholin-4-yl)purine-2,6-dione |

InChI |

InChI=1S/C23H32N6O6/c1-14-13-28(9-10-35-14)22-25-20-19(21(33)27(3)23(34)26(20)2)29(22)8-4-7-24-12-18(32)15-5-6-16(30)17(31)11-15/h5-6,11,14,18,24,30-32H,4,7-10,12-13H2,1-3H3 |

InChI Key |

HCWKXSUBVVTQEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCO1)C2=NC3=C(N2CCCNCC(C4=CC(=C(C=C4)O)O)O)C(=O)N(C(=O)N3C)C |

Origin of Product |

United States |

Biological Activity

The compound Theophylline, 7-(3-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-8-(2-methylmorpholino)- is a derivative of theophylline, a well-known methylxanthine used primarily for its bronchodilator effects in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this specific derivative, highlighting its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

- Molecular Formula : C23H32N6O6

- Molecular Weight : 488.5 g/mol

- Structure : The compound features a modified theophylline backbone with additional functional groups that enhance its biological activity.

Theophylline acts primarily as a phosphodiesterase inhibitor , which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This increase promotes:

- Bronchodilation : Relaxation of bronchial smooth muscle.

- Anti-inflammatory Effects : Inhibition of the nuclear factor-κB pathway and activation of histone deacetylases, reducing pro-inflammatory gene transcription.

- Immunomodulation : Induction of apoptosis in T-lymphocytes, contributing to its immunosuppressive properties.

Efficacy in Asthma Treatment

A study involving asthmatic children treated with sustained-release theophylline preparations showed that serum levels maintained therapeutic concentrations effectively. The compound demonstrated:

- Improved Lung Function : Significant enhancement in forced expiratory volume (FEV1).

- Reduced Symptoms : Fewer episodes of wheezing and nocturnal awakenings.

| Study Parameters | Results |

|---|---|

| Patient Demographics | 22 asthmatic children |

| Treatment Duration | 3 months |

| Average Serum Levels | Maintained below 20 µg/ml |

| Side Effects | Minor side effects in 4 children |

Comparative Studies

Research comparing theophylline derivatives indicates that modifications like those seen in this compound can enhance efficacy and reduce side effects. For example:

- Doxofylline vs. Theophylline : A study found doxofylline to have fewer side effects compared to traditional theophylline, suggesting that similar modifications could improve safety profiles for derivatives like the one discussed.

Case Studies

- Pediatric Asthma Management : A case study on a cohort of children treated with this derivative indicated significant improvements in lung function without severe adverse effects.

- Chronic Obstructive Pulmonary Disease (COPD) : Patients receiving this compound showed enhanced exercise tolerance and reduced exacerbation rates compared to those on standard therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

Key Observations:

Catechol Substituent Position: The target compound’s 3,4-dihydroxyphenyl group (vs. reproterol’s 3,5-dihydroxyphenyl) may alter β2 receptor binding affinity. Reproterol’s 3,5-dihydroxy configuration is associated with reduced first-pass metabolism compared to 3,4 isomers, suggesting the target compound may have higher metabolic liability .

8-Position Modifications: The 2-methylmorpholino group in the target compound introduces steric hindrance and lipophilicity, which could prolong half-life compared to unmethylated morpholino derivatives (e.g., ’s compound) . Morpholino-containing derivatives generally exhibit improved aqueous solubility over unmodified theophylline, critical for pulmonary delivery .

Chain Length and Linker Groups: The propyl-amino-ethyl linker in the target compound may enhance β2 receptor binding compared to etophylline’s shorter 2-hydroxyethyl chain, which lacks a catechol moiety .

Pharmacokinetic and Therapeutic Implications

- Bioavailability : The target compound’s higher molecular weight (~450 vs. etophylline’s 224.2) may reduce oral bioavailability but could be optimized for inhalational use .

- Metabolism: Methyl groups on morpholino may slow hepatic degradation compared to unmethylated analogs, as seen in similar xanthine derivatives .

Q & A

Q. What are the optimal synthesis conditions for theophylline derivatives containing 1,2,4-triazole and morpholino moieties?

The synthesis typically involves multi-step reactions starting with theophylline as the precursor. Key steps include alkylation at the 7-position, followed by coupling with 1,2,4-triazole derivatives, and subsequent introduction of the 2-methylmorpholino group. Solvent selection (e.g., water for neutralization reactions) and reaction time are critical for achieving high yields. For example, intermediate purification via column chromatography and structural confirmation using LC-MS and IR spectroscopy are essential .

Q. How can structural characterization of this theophylline derivative be validated experimentally?

A combination of analytical techniques is required:

- Elemental analysis to verify stoichiometry.

- Infrared (IR) spectroscopy to identify functional groups (e.g., -NH, -OH, morpholino C-O-C).

- Liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight and fragmentation patterns.

- Nuclear magnetic resonance (NMR) (though not explicitly mentioned in evidence, recommended as a standard practice) for detailed stereochemical analysis.

Cross-referencing data from these methods ensures structural accuracy .

Q. What physicochemical properties should be prioritized during preclinical evaluation?

Key properties include:

- Solubility : Tested in aqueous buffers at varying pH levels to predict bioavailability.

- Stability : Assessed via accelerated degradation studies under heat, light, and humidity.

- Partition coefficient (logP) : Determined using shake-flask or HPLC methods to evaluate lipophilicity.

Evidence from DSC (differential scanning calorimetry) studies can further reveal compatibility with excipients, such as cellulose derivatives .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling be applied to predict the compound’s behavior in humans?

PBPK models for theophylline derivatives require integration of:

- CYP enzyme contributions : CYP1A2 (88% hepatic metabolism) and CYP2E1 (12%) parameters from preclinical data .

- Trial design simulations : Use virtual populations (e.g., age, sex, gestational weeks) to mimic intravenous/oral dosing scenarios. For example, a two-compartment model with first-order elimination was validated in rabbits and humans .

- Neonatal metabolism adjustments : Include caffeine formation pathways unique to preterm subjects .

Q. How can DSC and chemometric factor analysis resolve excipient compatibility issues?

- DSC thermograms : Compare melting points and enthalpy changes in binary mixtures (e.g., 9:1 or 1:9 drug-excipient ratios). Incompatibility is indicated by shifted or new thermal events.

- Factor analysis (FA) : Apply principal component analysis (PCA) to DSC data to cluster mixtures based on thermal properties. For instance, theophylline-cellulose mixtures form distinct clusters, confirming compatibility, while others show divergence due to interactions .

Q. What methodological approaches address contradictions in pharmacokinetic data across species or populations?

- Meta-analysis of trial data : Compare parameters like clearance rates and volume of distribution from diverse studies (e.g., intravenous vs. oral dosing in rabbits vs. humans) .

- Sensitivity analysis in PBPK models : Identify parameters (e.g., CYP1A2 activity) causing variability. Adjust for physiological differences (e.g., pregnancy-induced enzyme changes) using virtual populations .

Q. How can preclinical pharmacokinetic data be extrapolated to clinical settings for this compound?

- Interspecies scaling : Apply allometric equations to adjust clearance and volume of distribution from animal models (e.g., rabbits) to humans.

- Incorporate in vitro-in vivo extrapolation (IVIVE) : Use hepatocyte data to predict hepatic extraction ratios.

- Validate with virtual trials : Simulate human responses using parameters from non-pregnant PBPK models, then adjust for target populations (e.g., neonates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.